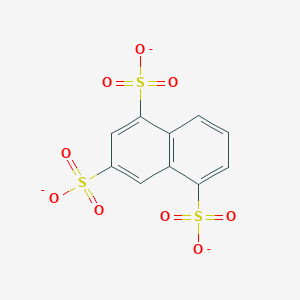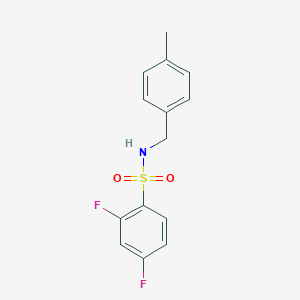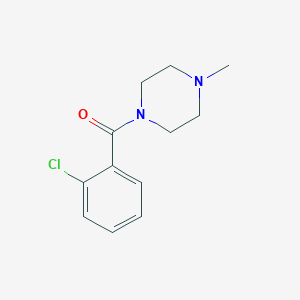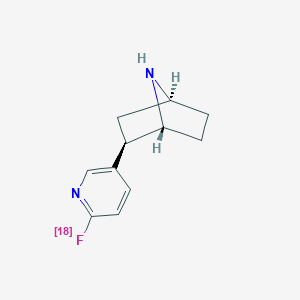
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMA is a member of the acetanilide family, which are known for their analgesic and anti-inflammatory properties. However, CMA has been found to have unique properties that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in a variety of physiological processes, including pain sensation, inflammation, and cancer cell growth. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been shown to interact with the endocannabinoid system in a way that leads to the modulation of these processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have a variety of biochemical and physiological effects. In animal models, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has also been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is its relative ease of synthesis and low toxicity profile. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, one limitation of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide, and to determine its potential use in the treatment of pain, inflammation, and cancer. Finally, additional studies are needed to investigate the safety and efficacy of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide in humans.
Métodos De Síntesis
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-methylphenylacetic acid in the presence of a base, followed by the addition of an amine to form the final product. The synthesis of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is relatively straightforward and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been studied for a variety of research applications, including its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have potent analgesic effects in animal models, and has been shown to reduce inflammation in a variety of experimental settings. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells.
Propiedades
Nombre del producto |
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C16H16ClNO |
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO/c1-12-6-2-3-7-13(12)10-16(19)18-11-14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3,(H,18,19) |
Clave InChI |
FNRVWTYOHUZORE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)



![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)

